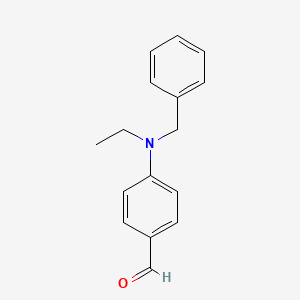

4-(Benzyl(ethyl)amino)benzaldehyde

Description

Contextual Significance in Modern Organic Chemistry Research

4-(Benzyl(ethyl)amino)benzaldehyde is a substituted aromatic aldehyde that holds a significant position as a versatile intermediate in modern organic synthesis. Aromatic aldehydes containing dialkylamino groups are a cornerstone class of reagents, valued for their dual reactivity. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde function imparts a unique chemical character to the molecule. These compounds are fundamental building blocks for a variety of complex molecular architectures.

In the broader context of chemical research, derivatives of 4-aminobenzaldehyde (B1209532) are crucial in the synthesis of dyes, particularly those of the triphenylmethane (B1682552) class. google.combritannica.com The classical synthesis of these brilliantly colored compounds often involves the condensation of a substituted benzaldehyde (B42025) with an aniline (B41778) derivative. youtube.com The specific substituents on the aldehyde and aniline components are tailored to achieve desired colors and properties, establishing compounds like this compound as valuable precursors in materials science. britannica.com Furthermore, the reactivity of such aldehydes is explored in the development of novel materials and functional molecules. ontosight.ai

Overview of Key Structural Features Influencing Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by its distinct structural features. The molecule is composed of a central benzene (B151609) ring substituted at the 1- and 4-positions.

The Aldehyde Group (-CHO): Located at the 1-position, this group is electron-withdrawing and serves as a primary site for nucleophilic attack. It readily participates in condensation reactions, reductions to form alcohols, and oxidations to yield carboxylic acids.

The Tertiary Amino Group (-N(CH₂CH₃)(CH₂C₆H₅)): At the 4-position (para-), the tertiary amine is a strong electron-donating group. This group increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution, primarily at the positions ortho to the amine.

Ethyl and Benzyl (B1604629) Substituents: Unlike simpler analogues such as 4-(dimethylamino)benzaldehyde, the presence of both an ethyl and a larger benzyl group on the nitrogen atom introduces specific steric and electronic effects. The steric bulk can influence the regioselectivity of reactions and the conformational properties of resulting products.

This combination of an electron-donating group and an electron-withdrawing group across the aromatic ring creates a polarized molecule, which is a key factor in its application as a precursor for materials with nonlinear optical (NLO) properties. The reactivity can be further nuanced; for instance, alkylation of related 4-(dialkylamino)benzaldehydes can occur selectively at either the nitrogen or the oxygen atom depending on the alkylating agent used, a finding that highlights the complex reactivity of this class of compounds. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67676-47-5 | lookchem.com |

| Molecular Formula | C₁₆H₁₇NO | lookchem.com |

| Molecular Weight | 239.31 g/mol | lookchem.com |

| Appearance | White-off solid or colorless liquid | lookchem.com |

| Application | OLED Intermediates, Synthesis | lookchem.com |

Research Findings: Application in Triphenylmethane Dye Synthesis

A significant application of substituted benzaldehydes is in the synthesis of triphenylmethane dyes. The general process involves the condensation of an aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dialkylaniline. google.comyoutube.com

The reaction proceeds via electrophilic aromatic substitution, where the protonated aldehyde acts as the electrophile and attacks the electron-rich aniline rings. The resulting leuco base is then oxidized to form the final, intensely colored dye. youtube.com this compound can serve as the aldehyde component in such a synthesis.

A representative reaction is outlined below:

Reaction Scheme: Synthesis of a Triphenylmethane Dye

| Step | Description | Reactants | Product |

| 1 | Condensation | This compound, 2 eq. of N,N-Dimethylaniline, Acid catalyst | Leuco Dye Base |

| 2 | Oxidation | Leuco Dye Base, Oxidizing Agent (e.g., Lead(IV) oxide) | Triphenylmethane Dye |

This synthetic route demonstrates the utility of this compound as a key building block, where its structure directly contributes to the final dye's chromophore system. The specific nature of the benzyl and ethyl groups on the nitrogen atom influences the electronic properties and, consequently, the color and stability of the resulting dye.

Established Synthetic Routes for Substituted Benzaldehyde Precursors

The synthesis of complex benzaldehyde derivatives often begins with simpler, substituted benzaldehyde precursors. The methodologies for creating these precursors are well-established and varied, catering to different substitution patterns and reactivity requirements.

Strategies Involving Nitrobenzaldehyde Derivatives

One of the most common strategies for preparing aminobenzaldehydes involves the reduction of a nitro group. Reductive amination of nitrobenzaldehydes offers a direct pathway to N-substituted aminobenzaldehydes.

Reductive Amination Processes:

Reductive amination is a powerful one-pot reaction that combines the reduction of a nitro group with the formation of a new carbon-nitrogen bond. arkat-usa.orgnih.govlibretexts.org This process typically involves reacting a nitrobenzaldehyde with an amine in the presence of a reducing agent. arkat-usa.orgmasterorganicchemistry.com For instance, 4-nitrobenzaldehyde (B150856) can be reacted with an amine in the presence of a catalyst like Palladium on carbon (Pd/C) and hydrogen gas. arkat-usa.org The nitro group is first reduced to an amino group, which then reacts with another molecule of the aldehyde to form an imine, which is subsequently reduced to the final amine. masterorganicchemistry.com

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine intermediate in the presence of the aldehyde. masterorganicchemistry.com

Below is a table summarizing a typical reductive amination reaction:

| Reactants | Reagents | Product | Yield | Reference |

| 4-Nitrobenzaldehyde, Aniline | NaBH₄, DOWEX(R)50WX8, THF | N-(4-nitrobenzyl)aniline | 90% | redalyc.org |

| Benzaldehyde, 4-Bromoaniline | NaBH₄, DOWEX(R)50WX8, THF | N-benzyl-4-bromoaniline | 93% | redalyc.org |

Amination and Alkylation Approaches for N-Substituted Aminobenzaldehydes

Another key approach involves the direct formylation of substituted anilines or the alkylation of existing aminobenzaldehydes.

Vilsmeier-Haack Type Reactions:

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, such as N,N-disubstituted anilines. wikipedia.orgjk-sci.comchemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgtcichemicals.com This electrophilic reagent then attacks the electron-rich aromatic ring to introduce a formyl group. chemistrysteps.com The initial product is an iminium ion, which is hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org This method is particularly useful for synthesizing para-substituted aminobenzaldehydes due to the directing effect of the amino group. jk-sci.com

A patent describes a process for synthesizing N-substituted aminobenzaldehyde compounds by reacting an N-substituted aniline and N,N-dimethylformamide with bis(trichloromethyl)carbonate in an ionic liquid. This method is highlighted as having industrial potential due to the recyclability of the ionic liquid. google.com

Alkylation of Aminobenzaldehydes:

N-substituted aminobenzaldehydes can also be prepared by the direct alkylation of a primary or secondary aminobenzaldehyde. For example, 4-aminobenzaldehyde can be reacted with an alkyl halide in the presence of a base to yield the corresponding N-alkylated product. However, controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts can be challenging. masterorganicchemistry.com

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through several routes, often building upon the general principles outlined above.

Identification of Primary Precursors and Reaction Steps

A primary and efficient method for synthesizing this compound is the reductive amination of 4-fluorobenzaldehyde (B137897) with N-ethylbenzylamine.

Reaction Scheme:

A common synthetic route involves the nucleophilic aromatic substitution of a halogenated benzaldehyde followed by further functionalization. For instance, 4-fluorobenzaldehyde can be reacted with N-ethylbenzylamine. scribd.com The fluorine atom, being a good leaving group, is displaced by the secondary amine to form the desired tertiary amine.

Another approach is the direct reductive amination between 4-aminobenzaldehyde, benzaldehyde, and an ethylating agent, though this can be less direct. A more controlled synthesis would involve the reaction of 4-(ethylamino)benzaldehyde (B1601485) with benzyl chloride.

The following table outlines a potential synthetic pathway:

| Precursor 1 | Precursor 2 | Reagent | Product |

| 4-Fluorobenzaldehyde | N-ethylbenzylamine | K₂CO₃, Toluene (B28343) | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.netresearchgate.net Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netmdpi.com

For the nucleophilic substitution reaction between 4-fluorobenzaldehyde and N-ethylbenzylamine, the choice of solvent and base is critical. A polar aprotic solvent like dimethylformamide (DMF) or a less polar solvent like toluene can be used. researchgate.net The use of a base such as potassium carbonate (K₂CO₃) is necessary to neutralize the hydrofluoric acid formed during the reaction. scribd.com

Temperature also plays a significant role. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. mdpi.com

The table below presents a hypothetical optimization study based on common laboratory practices:

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 110 | 24 | 85 |

| 2 | DMF | K₂CO₃ | 100 | 18 | 92 |

| 3 | Acetonitrile (B52724) | Cs₂CO₃ | 80 | 24 | 88 |

Principles of Sustainable Synthesis in Benzaldehyde Derivative Production

The chemical industry is increasingly focusing on sustainable or "green" chemistry principles to minimize environmental impact. rjpn.org This is particularly relevant in the production of widely used compounds like benzaldehyde and its derivatives.

Sustainable approaches in benzaldehyde synthesis aim to reduce waste, use less hazardous materials, and improve energy efficiency. misericordia.edu One strategy is the use of solvent-free reactions, which eliminates the need for potentially harmful organic solvents. rjpn.org For example, the oxidation of benzyl alcohol to benzaldehyde can be carried out using molecular oxygen over a reusable catalyst in the absence of a solvent. rsc.org

Another key principle is the use of renewable feedstocks and catalysts. Research is ongoing to develop methods for producing benzaldehyde from natural sources, such as the hydrolysis of cinnamaldehyde. researchgate.net Additionally, the development of recyclable catalysts, such as supported gold nanoparticles or ionic liquids, reduces waste and improves the economic viability of the process. google.comacs.orgqualitas1998.net

The use of alternative energy sources, such as microwave irradiation, can also contribute to more sustainable synthesis by reducing reaction times and energy consumption. rjpn.orgmisericordia.edu Furthermore, electrochemical methods are being explored as a green alternative for the synthesis of aldehydes, offering high selectivity and reducing the generation of waste. rsc.org A recent study demonstrated a method for preparing benzaldehyde and its derivatives from CO₂ and iodobenzene (B50100) compounds using a palladium-containing catalyst, highlighting an efficient and environmentally friendly approach. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-[benzyl(ethyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-17(12-14-6-4-3-5-7-14)16-10-8-15(13-18)9-11-16/h3-11,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBIDCBDRUUGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300240 | |

| Record name | 4-[Benzyl(ethyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67676-47-5 | |

| Record name | 4-[Ethyl(phenylmethyl)amino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67676-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135484 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067676475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67676-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[Benzyl(ethyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-[ethyl(phenylmethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Chemistry Studies of 4 Benzyl Ethyl Amino Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-(Benzyl(ethyl)amino)benzaldehyde. These methods offer insights into the molecule's behavior that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecules like this compound. researchgate.netasianpubs.org DFT methods are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, and to calculate its total energy. These calculations are crucial for understanding the molecule's stability and conformational preferences. researchgate.netasianpubs.org

For instance, DFT calculations can be used to compare lattice energies and hydrogen-bonding patterns with experimentally determined structures. They also allow for the prediction of reactivity at different sites within the molecule, such as the aldehyde group. Theoretical investigations on similar compounds, like 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde, have been carried out using DFT methods such as B3LYP and B3PW91 with a 6-31+G(d,p) basis set to analyze molecular structure and geometry. researchgate.netasianpubs.org

Semi-Empirical Methods for Molecular Properties (e.g., AM1, PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods for predicting molecular properties. uni-muenchen.deucsb.edu These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify calculations. uni-muenchen.de They are particularly useful for rapid estimation of properties for large molecules. ucsb.edu

AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.deucsb.edu While AM1 was developed using a small set of atomic data, PM3 is parameterized to reproduce a wide range of molecular properties. ucsb.edu PM3, developed by J. J. P. Stewart and first published in 1989, uses the same formalism as AM1 but differs in the parameterization process and the use of two Gaussian functions for the core repulsion function. wikipedia.org These methods can be used to calculate heats of formation and other molecular properties, although their accuracy can be variable. uni-muenchen.de

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for predicting its chemical behavior and interactions.

Energetic Landscapes in Gas Phase and Solution Environments

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers). This landscape can be significantly influenced by the surrounding environment, such as the gas phase versus a solution. researchgate.net In the gas phase, intramolecular interactions dominate, while in solution, interactions with solvent molecules become critical. researchgate.net

For this compound, the presence of a bulky benzyl (B1604629) group and an electron-donating tertiary amine influences its reactivity and steric hindrance. The dihedral angle between the benzene (B151609) ring and other parts of the molecule is a key parameter in its geometry. For example, in a related compound, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, the dihedral angle between the benzene ring and the thiourea (B124793) unit is 6.30 (6)°, indicating a nearly planar structure. researchgate.net Computational studies on similar molecules have explored their conformational landscapes in both gas and solution phases to understand how solvent affects stability and structure. researchgate.net

Analysis of Electronic Properties

The electronic properties of this compound, particularly the distribution of electrons in its molecular orbitals, govern its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, making it susceptible to electrophilic attack. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons. researchgate.net For this compound, the electron-donating benzyl-ethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group influences the LUMO. This combination of functional groups makes it a versatile intermediate in synthesis.

DFT calculations are commonly used to compute the HOMO and LUMO energies and visualize their spatial distribution. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. For instance, in related molecules, the introduction of an electron-donating group like dimethylamino has been shown to significantly elevate the HOMO level, thereby reducing the HOMO-LUMO gap. nih.gov The table below presents hypothetical HOMO-LUMO energy data for illustrative purposes.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-31G(d,p) | -5.85 | -1.95 | 3.90 |

| AM1 | - | -8.90 | -0.80 | 8.10 |

| PM3 | - | -8.75 | -0.95 | 7.80 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the context of substituted benzaldehydes, the MEP surface provides insights into how different functional groups influence the molecule's reactivity. For instance, in 4-hydroxybenzaldehyde, the MEP analysis shows that the most negative potential (red) is located around the oxygen atom of the carbonyl group, indicating its high susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential (blue), making it a likely site for nucleophilic interaction. researchgate.net

Prediction of Ionization Energy and Electron Affinity

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy change that occurs when an electron is added to a gaseous atom or molecule. These properties are fundamental in determining the chemical reactivity and bonding characteristics of a compound. libretexts.orgucf.edu

Computational methods, particularly density functional theory (DFT), are widely used to predict the IE and EA of molecules. researchgate.net These calculations can be performed for both the neutral molecule and its corresponding cation and anion to determine the adiabatic and vertical ionization energies and electron affinities. Adiabatic values correspond to the energy difference between the optimized geometries of the neutral and ionized species, while vertical values are calculated at the geometry of the neutral species. researchgate.net

For substituted benzaldehydes, the nature of the substituent significantly influences the IE and EA. Electron-donating groups, such as the benzyl(ethyl)amino group, are expected to decrease the ionization energy, making it easier to remove an electron from the molecule. Conversely, electron-withdrawing groups would increase the ionization energy. The electron affinity is also affected by substituents, with electron-withdrawing groups generally leading to a more favorable (more negative) electron affinity.

While specific calculated values for this compound were not found, the NIST Chemistry WebBook provides experimental ionization energy data for the parent molecule, benzaldehyde (B42025), which can serve as a reference point. nist.gov Theoretical calculations for this compound would provide valuable insights into how the benzyl(ethyl)amino substituent modifies the electronic properties of the benzaldehyde core.

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and elucidating the structure of molecules. Computational chemistry provides a means to calculate the vibrational frequencies of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. nih.govsemanticscholar.org

Density functional theory (DFT) calculations are commonly employed to compute the vibrational frequencies of molecules. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

For complex molecules like this compound, the vibrational spectrum will exhibit a multitude of bands corresponding to various stretching, bending, and torsional modes of the different functional groups. Key vibrational modes would include the C=O stretching of the aldehyde group, C-N stretching of the amino group, C-H stretching of the aromatic rings and alkyl groups, and various ring deformation modes.

A study on the related molecule, 4-(dimethylamino)benzaldehyde, demonstrated the excellent agreement that can be achieved between experimental inelastic neutron scattering (INS) spectra and periodic DFT calculations, allowing for a reliable assignment of the vibrational bands. nih.gov Similar computational studies on this compound would be invaluable for interpreting its experimental IR and Raman spectra and understanding its conformational dynamics.

Tautomeric and Isomeric Equilibria Investigations

Theoretical Prediction of Tautomeric Forms and Stabilities

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. For this compound, potential tautomeric forms could involve the enol form of the aldehyde group, resulting in a quinoid-type structure. Computational methods are instrumental in predicting the existence and relative stabilities of different tautomers. nih.govscirp.org

Theoretical calculations, typically using DFT or other high-level ab initio methods, can be used to determine the relative energies of the different tautomeric forms. scirp.orgmdpi.com The enthalpy of formation for each tautomer can be calculated, and the tautomer with the lowest enthalpy of formation is predicted to be the most stable. scirp.org The equilibrium constants between tautomers can also be estimated from the calculated energy differences. scirp.org

For example, a theoretical study on quinolin-4-one derivatives showed that the ketone forms are generally more stable than the corresponding enol tautomers. scirp.org While specific studies on this compound were not found, it is anticipated that the aldehyde form would be significantly more stable than any potential enol tautomers under normal conditions.

Computational Modeling of Isomerization Pathways

Isomerization refers to the process by which one molecule is transformed into another molecule that has the exact same atoms, but the atoms are rearranged. Computational modeling can be used to investigate the pathways and energy barriers associated with these transformations. uminho.ptmdpi.com

For this compound, isomerization could involve rotation around the various single bonds, leading to different conformers. The computational investigation of these isomerization pathways would involve mapping the potential energy surface as a function of the relevant dihedral angles. This allows for the identification of the transition state structures that connect the different isomers and the calculation of the activation energies for the isomerization processes.

Understanding the conformational landscape and the energy barriers between different isomers is crucial for comprehending the molecule's flexibility and how it might interact with other molecules, such as in a biological receptor or as a reactant in a chemical synthesis.

Applications of 4 Benzyl Ethyl Amino Benzaldehyde As a Versatile Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis for Advanced Applications

The utility of 4-(Benzyl(ethyl)amino)benzaldehyde as a precursor is evident in its role in constructing intricate molecular architectures. Its aldehyde group readily undergoes condensation reactions, while the tertiary amine can direct further chemical transformations.

Synthesis of Heterocyclic Systems (e.g., pyridinium (B92312) salts, triazole Schiff bases)

The aldehyde functionality of this compound is a key feature in the synthesis of various heterocyclic systems. One notable application is in the formation of pyridinium salts . These salts can be synthesized through the reaction of a suitable pyridine (B92270) derivative with a compound derived from this compound. For instance, the synthesis of N-benzyl pyridinium-curcumin derivatives involves the reaction of p-substituted benzyl (B1604629) pyridinium bromides with α,β-unsaturated carbonyl compounds, which can be prepared from aldehydes. nih.gov The general procedure for synthesizing pyridinium salts often involves reacting a pyridine derivative with a benzyl bromide in a suitable solvent like acetonitrile (B52724) and heating the mixture under reflux. nih.gov

Furthermore, this compound is instrumental in the synthesis of triazole Schiff bases . Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. In this context, the aldehyde group of this compound reacts with the amino group of a triazole derivative. The synthesis of 4-amino-1,2,4-triazole (B31798) Schiff base derivatives, for example, involves the reaction of 4-amino-1,2,4-triazole with an aldehyde, often in the presence of a catalyst like glacial acetic acid, and heating the mixture. nih.govresearchgate.net The resulting Schiff bases are a significant class of compounds with a wide range of biological activities. ijrrr.com

The synthesis of these heterocyclic compounds often follows established procedures, as outlined in the table below.

| Heterocyclic System | General Synthesis Method | Reactants Example |

| Pyridinium Salts | Reaction of a pyridine derivative with a benzyl halide. nih.govgoogle.com | Pyridine, Substituted Benzyl Bromide nih.gov |

| Triazole Schiff Bases | Condensation of an amino-triazole with an aldehyde. nih.govnih.gov | 4-amino-1,2,4-triazole, Substituted Benzaldehyde (B42025) nih.gov |

Formation of Conjugated Systems (e.g., chalcone (B49325) analogues)

This compound is a crucial starting material for the synthesis of conjugated systems, particularly chalcone analogues . Chalcones are bi-aromatic ketones with a three-carbon α,β-unsaturated carbonyl system that connects the two aromatic rings. rjlbpcs.com They are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). rjlbpcs.comnih.gov

In this reaction, the aldehyde group of this compound reacts with an acetophenone derivative to form the characteristic enone bridge of the chalcone structure. researchgate.netresearchgate.net The use of this compound as the aldehyde component introduces the electron-donating benzyl(ethyl)amino group into the final chalcone structure, which can significantly influence its electronic and optical properties. The synthesis of these chalcone analogues can be achieved using various catalysts, such as sodium hydroxide (B78521) or piperidine. univ-ovidius.ro

The following table summarizes a typical Claisen-Schmidt condensation for the synthesis of chalcone analogues.

| Reaction Type | Reactants | Catalyst | Product |

| Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | NaOH or Piperidine nih.govuniv-ovidius.ro | Chalcone Analogue |

Building Blocks for 1,2-Diarylethylamine Derivatives

While direct synthesis of 1,2-diarylethylamine derivatives from this compound is not extensively detailed in the provided search results, its structural components are relevant to this class of compounds. The core structure of this compound contains a phenyl ring attached to a nitrogen atom, which is a feature present in many 1,2-diarylethylamine derivatives. The aldehyde group offers a reactive site for the introduction of a second aryl group, which could be achieved through various synthetic transformations. For example, a Wittig-type reaction or a Grignard addition followed by further modifications could potentially lead to the formation of a 1,2-diarylethylamine scaffold. The benzyl group on the nitrogen atom is also a common feature in this class of molecules.

Role in Advanced Materials Science and Specialty Chemicals

The unique electronic properties of this compound, stemming from the combination of an electron-donating amino group and an electron-withdrawing aldehyde group, make it a valuable intermediate in the development of advanced materials and specialty chemicals.

Intermediates for Electronic Materials (e.g., OLEDs, DSSCs, OPVs, Perovskite Solar Cells)

Although the direct application of this compound in electronic devices is not explicitly stated in the search results, its derivatives are relevant to the field. The structural motifs present in this compound are found in materials used for various electronic applications. For instance, dye-sensitized solar cells (DSSCs) and perovskite solar cells often utilize organic dyes and charge-transporting materials that incorporate aromatic amines and conjugated systems. beilstein-journals.org The synthesis of such materials could potentially involve intermediates derived from this compound. The search results indicate that related benzaldehyde derivatives are used in the synthesis of materials for these applications.

Monomers and Precursors for Functional Polymers (e.g., enhanced conductivity, corrosion resistance)

This compound and its derivatives serve as important monomers and precursors for the synthesis of functional polymers. The aldehyde group can be utilized in polymerization reactions, such as condensation polymerization, or can be modified to introduce other polymerizable functionalities. For example, benzaldehyde-functionalized polymers have been synthesized and used to create polymer vesicles. nih.gov These vesicles can be further functionalized through reactions of the aldehyde group. nih.gov

Amino-functionalized polymers are known for a variety of applications, and the synthesis of such polymers often requires the use of protected amino monomers. beilstein-journals.org While not a direct example, the chemistry of this compound aligns with the principles of creating polymers with specific functionalities. The presence of the amino group can impart properties like enhanced conductivity or corrosion resistance to the resulting polymer.

| Application Area | Role of this compound Derivative | Potential Polymer Property |

| Functional Polymers | Monomer or Precursor nih.gov | Enhanced Conductivity, Corrosion Resistance |

Ligands for Functional Metal Complexes and Organometallic Materials

While direct complexation of this compound with metal ions is not extensively documented, its true value lies in its role as a precursor for sophisticated ligands. The aldehyde functional group is readily converted into other coordinating moieties, most commonly through Schiff base condensation. This reaction involves the condensation of the aldehyde with a primary amine to form an imine (>C=N-) group, which is an excellent coordinating site for a wide array of transition metals.

The general synthetic approach involves reacting this compound with a selected amine to create a multidentate Schiff base ligand. This ligand, containing the bulky and electron-donating benzyl(ethyl)amino group, can then be reacted with various metal salts (e.g., Co(II), Cu(II), Ni(II), Zn(II)) to form stable metal complexes. biointerfaceresearch.com The properties of these resulting complexes are highly tunable based on the choice of the metal ion and the specific structure of the Schiff base ligand. For example, research on analogous benzaldehyde-derived Schiff base complexes has shown their potential in catalysis and as antimicrobial agents. biointerfaceresearch.comajgreenchem.com The steric hindrance provided by the N-benzyl group can influence the coordination geometry and reactivity of the metal center, a critical factor in designing catalysts for specific organic transformations.

Table 1: Potential Metal Complexes Derived from this compound Precursors

| Metal Ion | Ligand Type | Potential Application | Rationale |

|---|---|---|---|

| Cobalt (Co) | Schiff Base | Catalysis, Antimicrobial | Forms stable octahedral or tetrahedral complexes with diverse reactivity. biointerfaceresearch.com |

| Copper (Cu) | Schiff Base | Catalysis, Antimicrobial | Known to form complexes with significant biological activity. biointerfaceresearch.com |

| Nickel (Ni) | Schiff Base | Catalysis | Versatile coordination geometries influencing catalytic cycles. biointerfaceresearch.com |

This table is illustrative, based on the reactivity of similar benzaldehyde derivatives.

Components for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline polymers with highly ordered structures and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. bldpharm.comresearchgate.netresearchgate.net The synthesis of these materials relies on the use of molecular building blocks, often referred to as linkers or monomers, that self-assemble into extended networks.

Aldehydes are crucial monomers for the synthesis of imine-linked COFs through condensation reactions with amine-containing linkers. google.com this compound is identified as a potential organic monomer for the construction of both COFs and MOFs. bldpharm.com Its aldehyde group can participate in polycondensation reactions to form the porous framework. The presence of the bulky N-benzyl-N-ethylamino group would project into the pores of the resulting framework, directly influencing the framework's properties, such as:

Pore Environment: Modifying the chemical nature and hydrophobicity of the pore surface.

Selective Adsorption: The specific functional groups could create preferential binding sites for certain guest molecules.

Catalytic Activity: The tertiary amine could function as a basic catalytic site within the porous structure.

While specific COFs or MOFs constructed directly from this compound are not yet prevalent in the literature, its classification as a COF monomer by chemical suppliers indicates its recognized potential in this cutting-edge field of materials science. bldpharm.com The general approach would involve reacting it with a multivalent amine, such as a triamine or tetra-amine, under solvothermal conditions to yield a crystalline, porous polyimine framework.

Contribution to Advanced Dye and Pigment Chemistry

The molecular architecture of this compound makes it an excellent scaffold for the synthesis of dyes and pigments. The structure contains a strong electron-donating group (the tertiary amine) connected to an electron-withdrawing group (the aldehyde) via a conjugated π-system (the benzene (B151609) ring). This "push-pull" character is a hallmark of chromophores, as it facilitates intramolecular charge transfer (ICT) upon absorption of light, which is the fundamental principle behind color.

This compound serves as a key intermediate in the production of various colorants. chembk.com The aldehyde group is a reactive handle for extending the conjugation of the system, a common strategy for tuning the color of a dye. For instance, it can undergo Knoevenagel or aldol (B89426) condensation reactions with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) to create intensely colored styryl dyes and other related chromophores. The color of the resulting dye can be fine-tuned by altering the structure of the coupling partner. The N-benzyl-N-ethylamino group acts as a powerful auxochrome, a group that enhances the color-imparting properties of the chromophore.

Table 2: Examples of Dye Classes Synthesized from Substituted Aminobenzaldehydes

| Dye Class | Synthetic Reaction | Role of this compound | Resulting Color Properties |

|---|---|---|---|

| Styryl Dyes | Knoevenagel Condensation | Aldehyde component | Intense colors, often in the yellow to red range, with solvatochromic properties. |

| Methine Dyes | Aldol-type Condensation | Aldehyde component | Wide range of colors, often used as sensitizers. |

This table illustrates the potential of this compound as a dye intermediate based on established chemical principles.

Development of Optically Active Compounds and Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This is often achieved through asymmetric synthesis, where a chiral influence is used to favor the formation of one stereoisomer over another.

Exploration in Asymmetric Synthesis Methodologies

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound is itself an achiral molecule, its derivatives hold potential in the field of asymmetric synthesis.

The significance of its structure lies in the steric bulk of the N-benzyl group. In stereoselective reactions, steric hindrance is a powerful tool for directing an incoming reagent to attack from a less hindered face of a molecule. It has been noted that the lack of steric bulk in the simpler analog, 4-(dimethylamino)benzaldehyde, limits its utility in asymmetric synthesis, implying that the greater steric demand of the benzyl(ethyl)amino group is advantageous.

One potential application is in the asymmetric reduction of the aldehyde to form a chiral alcohol, 4-(benzyl(ethyl)amino)phenyl]methanol. Using chiral reducing agents or catalysts could lead to the preferential formation of either the (R) or (S) enantiomer of the alcohol. This chiral amino alcohol could then serve as a valuable building block for more complex chiral molecules, such as ligands for asymmetric catalysis or pharmaceutical intermediates. researchgate.net

Furthermore, the compound could be a starting point for creating a chiral auxiliary. For example, if the ethyl or benzyl group were replaced by a chiral moiety (e.g., a (1R)-1-phenylethyl group), the entire molecule would become a chiral aldehyde. This chiral aldehyde could then be used in reactions like aldol or Wittig reactions, where the chiral amine portion could influence the stereochemical outcome of the newly formed stereocenters. While specific, documented uses of this compound as a chiral auxiliary are not widely reported, its structural features are consistent with those of precursors for effective stereodirecting groups.

Derivatization Strategies for Analytical and Research Enhancement of 4 Benzyl Ethyl Amino Benzaldehyde

Derivatization for Enhanced Chromatographic Detection

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a crucial technique. It is often employed to improve the chromatographic behavior or enhance the detectability of analytes that may lack a suitable chromophore or fluorophore for sensitive detection. researchgate.netsci-hub.sepsu.edu For 4-(Benzyl(ethyl)amino)benzaldehyde, derivatization of its aldehyde group can significantly improve detection limits. nih.gov

Reagents for Fluorescence Labeling

Fluorescence detection offers high sensitivity and selectivity in chromatographic analysis. Derivatization of the aldehyde group of this compound with a fluorescent labeling reagent can convert it into a highly fluorescent product, enabling trace-level detection. cas.czsdiarticle4.com This process, known as pre-column derivatization, involves reacting the analyte with a fluorogenic reagent before its introduction into the HPLC system. researchgate.netsdiarticle4.com

A variety of reagents are available for labeling aldehydes. scbt.com These reagents typically contain a nucleophilic group that reacts with the carbonyl carbon of the aldehyde.

Hydrazine (B178648) Derivatives : Fluorescent hydrazines are widely used to label aldehydes and ketones. thermofisher.com Dansyl hydrazine has historically been a popular choice for derivatization, creating fluorescent hydrazones detectable under UV light. thermofisher.com More advanced reagents, such as 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC), have been developed to offer even greater sensitivity. nih.gov The reaction with DBCEEC is rapid and produces stable derivatives with intense fluorescence. nih.gov

Hydroxylamine (B1172632) and Aminooxy Derivatives : These reagents react with aldehydes to form stable oxime linkages, often under mild conditions without requiring a reducing agent. biotium.com This reaction is generally faster and forms more stable products compared to reactions with hydrazides. biotium.com A wide array of hydroxylamine derivatives bearing different fluorophores, such as Alexa Fluor and CF® Dyes, are commercially available. thermofisher.combiotium.com

Amine Derivatives : Reagents containing primary amine groups, such as o-phthalaldehyde (B127526) (OPA) (in the presence of a thiol) and fluorescamine, react with the aldehyde functionality, although they are more commonly used for derivatizing primary amines. psu.edusdiarticle4.com Other specialized reagents like various diamino compounds can also be employed to form fluorescent imine derivatives. scbt.com

The selection of a labeling reagent depends on factors like the required sensitivity, the excitation and emission wavelengths compatible with the detector, and the stability of the resulting derivative. thermofisher.comnih.gov

Table 1: Selected Reagents for Fluorescence Labeling of Aldehydes

| Reagent Class | Example Reagent | Reactive Group | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Hydrazines | Dansyl Hydrazine | Hydrazine (-NHNH₂) | Hydrazone | Widely used, UV-excitable fluorescent probe. thermofisher.com |

| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | Hydrazine (-NHNH₂) | Hydrazone | Highly sensitive reagent for HPLC with fluorescence detection. nih.gov | |

| Hydroxylamines / Aminooxy | Aminooxy-functionalized CF® Dyes | Aminooxy (-ONH₂) | Oxime | Forms stable linkages under mild conditions; superior to hydrazides. biotium.com |

Introduction of Chromophores for UV-Vis Absorption Enhancement

While this compound possesses inherent UV-Vis absorption due to its aromatic system conjugated with the aldehyde and amino groups, derivatization can introduce a potent chromophore to significantly increase its molar absorptivity. researchgate.netresearchgate.netsci-hub.se This enhancement allows for more sensitive detection using standard HPLC-UV detectors. researchgate.net The process involves reacting the aldehyde with a derivatizing agent that has a strong UV-absorbing moiety. sci-hub.se

A classic and highly effective reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov DNPH reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone. This derivative is intensely colored and exhibits strong absorption in the UV-visible region, which dramatically improves detection sensitivity. sci-hub.senih.gov The reaction is typically carried out in the presence of an acid catalyst. sci-hub.se Other reagents, such as benzoyl chloride, can also be used to introduce a chromophore suitable for UV detection. researchgate.netsdiarticle4.com

Table 2: Reagents for UV-Vis Absorption Enhancement

| Reagent | Reactive Group | Resulting Derivative | Key Features |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | 2,4-Dinitrophenylhydrazone | Forms intensely colored derivatives with strong UV absorption, widely used for aldehyde analysis. sci-hub.senih.gov |

| Benzoyl Chloride | Acyl Chloride | (Reacts with other functional groups) | A common derivatizing agent for amines and alcohols, introduces the benzoyl chromophore. researchgate.net |

Strategies for Improved Mass Spectrometry Detectability

Mass spectrometry (MS) is a powerful detection method known for its sensitivity and specificity. nih.gov However, some low molecular weight compounds, including benzaldehyde (B42025) derivatives, can exhibit poor ionization efficiency, particularly with soft ionization techniques like electrospray ionization (ESI), leading to low sensitivity. nih.govchromforum.org Derivatization can overcome this limitation by introducing a functionality that is more readily ionized or that provides a more characteristic fragmentation pattern. nih.govund.edu

For this compound, derivatization strategies for MS enhancement include:

Introducing an easily ionizable group : Reagents can be chosen to add a moiety that readily accepts a proton (e.g., a more basic amine) or is permanently charged (quaternary amine), thereby significantly improving signal intensity in positive-ion ESI-MS.

Increasing molecular weight and hydrophobicity : Converting the relatively small aldehyde into a larger, more hydrophobic derivative can improve its behavior in reversed-phase chromatography and its response in certain MS interfaces. psu.edu

Utilizing established derivatizing agents : Reagents like DNPH, mentioned for UV-Vis enhancement, also yield derivatives (hydrazones) that are suitable for LC-MS analysis. nih.gov The resulting hydrazone has a higher molecular weight and can be analyzed effectively, often showing a strong protonated molecular ion. nih.govnih.gov

The derivatization of aldehydes with reagents like DBCEEC not only adds a fluorescent tag but also produces derivatives that can be identified by mass spectrometry, where the protonated molecular ion and characteristic fragment ions can be observed. nih.gov

Derivatization for the Generation of Novel Compound Libraries

Beyond analytical applications, the aldehyde functionality of this compound serves as a reactive handle for synthesizing libraries of new compounds. Its condensation reactions with various nucleophiles are fundamental transformations for building molecular diversity.

Condensation Reactions with Primary and Secondary Amines (Schiff Bases)

The reaction of an aldehyde with a primary amine to form an imine is known as Schiff base formation. wikipedia.org This reaction proceeds via a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a transient hemiaminal intermediate, followed by the elimination of a water molecule to yield the stable imine, or Schiff base. wikipedia.orgmdpi.comyoutube.com

This compound can react with a wide array of primary amines (both aliphatic and aromatic) to generate a diverse library of Schiff bases. alfa-chemistry.com These products are valuable in various fields; for instance, they can act as ligands in coordination chemistry to form metal complexes or be screened for potential biological activities. wikipedia.orgyoutube.com The reaction is often catalyzed by acid. youtube.com

General Reaction for Schiff Base Formation:

Table 3: Example Schiff Bases from this compound

| Reactant Amine | Structure of Amine | Resulting Schiff Base Product |

|---|---|---|

| Aniline (B41778) | C₆H₅NH₂ | N-((E)-(4-(benzyl(ethyl)amino)phenyl)methylene)aniline |

| Ethylamine | CH₃CH₂NH₂ | N-((E)-(4-(benzyl(ethyl)amino)phenyl)methylene)ethanamine |

Reactions with Hydrazines for Hydrazone Formation

A reaction closely related to Schiff base formation is the synthesis of hydrazones from the condensation of an aldehyde with hydrazine or a substituted hydrazine. wikipedia.org Hydrazones are a class of organic compounds characterized by the R₂C=NNR'₂ structure. wikipedia.org The reaction is typically robust and efficient, proceeding through a nucleophilic addition-elimination mechanism similar to imine formation. numberanalytics.comlibretexts.org

By reacting this compound with various hydrazines (e.g., hydrazine hydrate (B1144303), phenylhydrazine, benzoylhydrazide), a library of novel hydrazone derivatives can be synthesized. ub.ronih.goviucr.org These hydrazones serve as important intermediates in further synthetic transformations (e.g., Wolff-Kishner reduction) and are themselves a class of compounds investigated for a wide range of pharmacological activities. wikipedia.orglibretexts.orgiucr.org

General Reaction for Hydrazone Formation:

Table 4: Example Hydrazones from this compound

| Reactant Hydrazine | Structure of Hydrazine | Resulting Hydrazone Product |

|---|---|---|

| Hydrazine | H₂NNH₂ | 1-((4-(benzyl(ethyl)amino)phenyl)methylene)hydrazine |

| Phenylhydrazine | C₆H₅NHNH₂ | 1-((4-(benzyl(ethyl)amino)phenyl)methylene)-2-phenylhydrazine |

Functionalization with Other Electrophilic or Nucleophilic Reagents

The dual reactivity of this compound allows for targeted functionalization at either the aldehyde or the amino moiety. The electron-donating nature of the benzyl(ethyl)amino group enhances the reactivity of the aromatic ring, while the aldehyde group provides a site for nucleophilic attack.

Reactions at the Aldehyde Group (with Nucleophiles): The carbonyl carbon of the aldehyde is electrophilic and readily reacts with various nucleophiles.

Reduction: The aldehyde can be reduced to a primary alcohol, forming 4-(Benzyl(ethyl)amino)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net

Condensation Reactions: The aldehyde undergoes condensation with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. researchgate.netrsc.org For instance, reaction with hydrazine hydrate can yield the corresponding hydrazone derivative. researchgate.net This type of reaction is fundamental for creating new C=N bonds and is often a key step in the synthesis of heterocyclic compounds or for preparing derivatives for analytical purposes.

Reactions involving the Amino Moiety and Aromatic Ring (with Electrophiles): The tertiary amine and the electron-rich aromatic ring are sites for electrophilic attack.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(benzyl(ethyl)amino)benzoic acid, using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide with a base like potassium hydroxide (B78521) (KOH). researchgate.net

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effect of the para-substituted amino group influences the position of further substitution.

Derivatization of the Amine: While the tertiary amine is less reactive than a primary or secondary amine, the benzyl (B1604629) group can be a target for specific reactions. More commonly, derivatization strategies in related compounds involve reagents that react with primary or secondary amines, such as chloroformates or perfluoroacylimidazoles, to attach labels for analysis. psu.eduresearchgate.net

The following table summarizes various reagents for the functionalization of this compound and related structures.

| Functional Group | Reagent Type | Specific Reagent Example | Resulting Functional Group | Citation |

| Aldehyde | Nucleophilic Reducing Agent | Sodium Borohydride (NaBH₄) | Primary Alcohol | researchgate.net |

| Aldehyde | Nucleophilic Condensing Agent | Hydrazine Hydrate | Hydrazone | researchgate.net |

| Aldehyde | Electrophilic Oxidizing Agent | Potassium Permanganate (KMnO₄) | Carboxylic Acid | |

| Amine (related structures) | Electrophilic Acylating Agent | 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl) | Carbamate | researchgate.net |

| Amine (related structures) | Electrophilic Acylating Agent | Heptafluorobutyrylimidazole (HFBI) | N-acylated amine | psu.edu |

Optimization of Derivatization Conditions

The success of derivatization, including yield and purity, is highly dependent on the careful optimization of reaction conditions such as the solvent system, catalyst, temperature, and reaction duration.

Influence of Solvent Systems and Catalysis

Solvent Systems: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and the stability of intermediates and products.

Aprotic Solvents: Solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for derivatization reactions. In the synthesis of related aminobenzaldehydes, DMF and DMSO have been shown to be effective. Acetonitrile is frequently used as a medium for derivatization reactions involving aldehydes and amines. nih.govresearchgate.net

Protic Solvents: Alcohols like methanol (B129727) or ethanol (B145695) can be used, particularly in reduction reactions with NaBH₄. researchgate.net However, they can potentially react with the aldehyde to form acetals, especially under acidic conditions.

Solvent Effects on Reactivity: In reactions involving benzylamines, the solvent's ability to stabilize intermediates is key. For example, strong hydrogen-bonding solvents like DMSO can stabilize carbamic acid intermediates formed from reactions with CO₂. mdpi.com

Catalysis: Catalysts are often employed to enhance reaction rates and selectivity.

Acid Catalysis: The derivatization of aldehydes with nucleophiles is often accelerated by acid catalysts. Weak acids like acetic acid or stronger ones like trichloroacetic acid can be used to activate the carbonyl group, making it more electrophilic. rsc.orgresearchgate.net Studies on benzaldehyde derivatization show that trichloroacetic acid can be a highly effective catalyst. rsc.org

Base Catalysis: Bases are frequently used in reactions where a proton needs to be removed, such as in condensation reactions or substitutions involving the amine. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) are common. nih.gov

Lewis Acid and Metal Catalysis: For certain transformations, Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can be employed. google.com In cross-coupling reactions to form derivatives, transition metal catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) are essential. nih.gov

The table below details the impact of various solvent and catalyst systems on related reactions.

| Reaction Type | Solvent | Catalyst | Effect on Reaction | Citation |

| Aldehyde Derivatization | Acetonitrile | Trichloroacetic Acid | Highest derivatization yield compared to other acids. | rsc.org |

| Amine Protection | DMSO / DMF | None | Stabilizes carbamic acid intermediate. | mdpi.com |

| Heck Coupling | Acetonitrile | Pd(OAc)₂ / Triethylamine | Facilitates C-C bond formation. | nih.gov |

| Nucleophilic Aromatic Substitution | DMF / DMSO | K₂CO₃ / Cs₂CO₃ | Promotes the formation of the C-N bond. | |

| Aldehyde Derivatization | Water/Acetonitrile | Acetic Acid (2% v/v) | Optimal medium for one-pot labeling of aldehydes. | researchgate.net |

Effects of Reaction Temperature and Duration

Reaction temperature and duration are critical, interdependent parameters that must be fine-tuned to maximize product yield and minimize the formation of byproducts or decomposition of the desired derivative. rsc.org

Reaction Temperature: The optimal temperature varies significantly depending on the specific reaction.

Mild conditions (e.g., 10-40°C) are often sufficient for rapid derivatizations intended for analytical purposes, such as HPLC. rsc.orgnih.gov For example, the optimal temperature for derivatizing benzaldehyde with AHAD was found to be 40°C. rsc.org

Some derivatizations of biogenic amines achieve maximum efficiency at temperatures between 50°C and 65°C. researchgate.net

More energy-intensive synthetic transformations, such as nucleophilic aromatic substitutions or certain coupling reactions, may require elevated temperatures ranging from 80°C to 170°C. nih.govgoogle.com

Reaction Duration: The time required for a reaction to reach completion can range from minutes to many hours.

Pre-column derivatizations for chromatography are often designed to be rapid, with optimal times reported between 30 and 80 minutes. rsc.orgresearchgate.net In one study, the maximum yield was obtained after 40 minutes, with a slight decrease upon longer reaction times, possibly due to derivative decomposition. rsc.org

In contrast, multi-step synthetic preparations can require extended reaction times of 8 to 48 hours to ensure complete conversion. google.com A specific synthesis of a derivative of the title compound required heating for 40 hours. nih.gov

The following table provides examples of the effects of temperature and duration on derivatization reactions.

| Reaction / Derivatization | Temperature | Duration | Outcome | Citation |

| Benzaldehyde with AHAD | 40°C | 30-40 min | Maximum derivative yield; longer times led to slight decomposition. | rsc.org |

| Carbonyls with HBP | 30°C | 50-80 min | Complete derivatization achieved. | researchgate.net |

| Biogenic Amines with NFCP | 65°C | 40 min | Highest peak areas for derivatives. | researchgate.net |

| Synthesis of a Derivative | 90°C (363 K) | 40 hours | Successful synthesis of the target molecule. | nih.gov |

| Synthesis of related aminobenzaldehyde | 100-170°C | 12-48 hours | Formation of the desired product. | google.com |

Advanced Methodologies in Organic Synthesis Utilizing 4 Benzyl Ethyl Amino Benzaldehyde As a Core Structure

Tandem Reactions and One-Pot Syntheses

One-pot syntheses and tandem reactions represent a cornerstone of green and efficient chemistry, minimizing waste, saving time, and reducing resource consumption. The functional groups within 4-(Benzyl(ethyl)amino)benzaldehyde, namely the aldehyde and the tertiary amine, make it an ideal candidate for inclusion in such streamlined synthetic processes.

Exploration of Multi-Component Reactions (e.g., aminobenzylation of aldehydes)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly convergent and atom-economical. rsc.org The aldehyde functionality of this compound is a key player in many classical and modern MCRs.

A prime example is the aminobenzylation of aldehydes, a one-pot process that provides rapid access to valuable 1,2-diarylethylamine derivatives. d-nb.infonih.gov While not starting with this compound, this reaction synthesizes a core structure directly related to it. In a typical setup, a benzaldehyde (B42025), a toluene (B28343) derivative, and an amide base like sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) are combined to generate the amine product. nih.gov This reaction demonstrates remarkable functional group tolerance and can be applied to a wide scope of aldehydes, including those with electron-donating groups, halogens, and extended π-systems. d-nb.infonih.gov The success of this transformation is attributed to cation–π interactions that facilitate the deprotonation of the toluene derivative. nih.gov

The data below, derived from studies on various benzaldehydes, illustrates the versatility of this multi-component approach to generate complex amines in high yields.

| Aldehyde Substrate | Toluene Derivative | Yield (%) | Reference |

| 4-Dimethylaminobenzaldehyde | Toluene | 90 | d-nb.info |

| 4-Fluorobenzaldehyde (B137897) | Toluene | 90 | nih.gov |

| 4-Chlorobenzaldehyde | Toluene | 98 | nih.gov |

| 4-Bromobenzaldehyde | Toluene | 83 | nih.gov |

| 2-Naphthaldehyde | Toluene | 94 | nih.gov |

| Benzaldehyde | 4-Methoxy-toluene | 66 | d-nb.info |

Other MCRs where a benzaldehyde core is central include the Strecker synthesis for α-amino nitriles and the Hantzsch dihydropyridine (B1217469) synthesis. nih.gov The reactivity of the aldehyde group in this compound allows it to readily form imine intermediates, which are pivotal in these transformations. nih.govtue.nl For instance, in the synthesis of substituted imidazoles, an aldehyde can react with an amine, benzil, and an ammonia (B1221849) source in a one-pot, four-component reaction, often facilitated by a catalyst. nih.gov

Catalysis in Transformations Involving the Compound

Catalysis is fundamental to modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. Both metal- and organo-catalysts have been employed in reactions involving the benzaldehyde scaffold.

Application of Organocatalysts and Metal Catalysts

The transformation of molecules based on the this compound structure can be effectively guided by various catalytic systems.

Metal Catalysis: Transition metals are widely used to catalyze reactions involving aldehydes. For example, copper(I) catalysts, when paired with chiral ligands like (S)-BINAP, can facilitate the asymmetric ring-opening of aziridines with amine-based nucleophiles. acs.org In a related context, titanium tetraisopropoxide is a well-established promoter for the enantioselective addition of diethylzinc (B1219324) to benzaldehydes, a reaction that relies on a chiral ligand to direct the stereochemical outcome. mdpi.com For multi-component reactions, magnetic nanoparticles such as Fe₃O₄ have been developed as recyclable heterogeneous catalysts for the synthesis of complex heterocycles like imidazoles from benzaldehyde derivatives. nih.gov In other applications, Lewis acids like lithium perchlorate (B79767) (LiClO₄) have been shown to catalyze the ring-opening of epoxides with amines, a reaction relevant for further functionalization of molecules containing an amine moiety. nih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool. Chiral phosphoric acids, such as BINOL-derived catalysts, are highly effective in the asymmetric allylation of in situ-formed imines. beilstein-journals.org An aldehyde like this compound can first be condensed with an amine to form an imine, which then undergoes a highly enantioselective addition of an allyl boronate, catalyzed by the chiral acid. beilstein-journals.org This methodology is notable for its use of bench-stable reagents and its applicability to a broad range of substrates. beilstein-journals.org

| Reaction Type | Catalyst / Ligand | Substrate Type | Result | Reference |

| Asymmetric Ring Opening | Cu(I) / (S)-BINAP | Aziridine + Amine | Chiral 1,2-diamine | acs.org |

| Enantioselective Alkylation | Ti(OⁱPr)₄ / Chiral Ligand | Benzaldehyde + Diethylzinc | Chiral secondary alcohol | mdpi.com |

| Imidazole Synthesis | Fe₃O₄ Nanoparticles | Benzaldehyde + Amine + Benzil | Substituted Imidazole | nih.gov |

| Asymmetric Allylation | (R)-3,3'-Ph₂-BINOL | Imine (from Aldehyde) | Chiral Homoallylic Amine | beilstein-journals.org |

Mechanistic Role of Catalysts in Reaction Pathways

Catalysts accelerate reactions by providing an alternative, lower-energy pathway. In the context of transformations involving this compound, their roles are multifaceted.

In metal-catalyzed additions to the aldehyde, the metal center (e.g., Titanium) coordinates to both the chiral ligand and the aldehyde's carbonyl oxygen. mdpi.com This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alkyl group from the diethylzinc reagent. The chiral ligand creates a spatially defined environment, forcing the nucleophile to approach from a specific face, thereby controlling the stereochemistry of the newly formed chiral center. mdpi.com

In the one-pot aminobenzylation, alkali metal cations (Na⁺, Cs⁺) are proposed to engage in cation-π interactions with the toluene derivative. nih.gov This interaction polarizes the aromatic ring, acidifies the benzylic C-H bonds, and facilitates their deprotonation by the base to form a benzyl (B1604629) anion nucleophile. nih.gov

For organocatalyzed reactions, such as the phosphoric acid-catalyzed allylation, the catalyst acts as a bifunctional agent. The acidic proton of the phosphoric acid activates the imine by protonation, making it more electrophilic. Simultaneously, the conjugate base of the catalyst can interact with the allylboronate reagent, organizing the transition state to achieve high stereoselectivity. beilstein-journals.org In some cases, as in the Knoevenagel reaction, in-situ formed intermediates like a double Schiff base can themselves act as catalytic species for subsequent steps like decarboxylation. tue.nl

Stereoselective Synthesis and Diastereocontrol

Creating specific stereoisomers is a critical challenge in modern drug discovery and materials science. The achiral nature of this compound allows it to serve as a prochiral substrate for generating chirality.

Inducing Chirality in Product Formation

The most common strategy for inducing chirality from a benzaldehyde derivative is the stereoselective addition of a nucleophile to the carbonyl group. This creates a new stereocenter at the benzylic position. The control over which enantiomer is formed is achieved by using either a chiral catalyst, a chiral auxiliary, or a chiral reagent. researchgate.net

A well-established method is the catalytic enantioselective addition of organozinc reagents to aldehydes. Using a chiral ligand, such as a carbohydrate-derived β-amino alcohol, in the presence of a titanium promoter, allows for the synthesis of chiral secondary alcohols with high enantiomeric excess (ee). mdpi.com The choice of ligand is crucial, as its structure dictates the stereochemical preference of the reaction. mdpi.com

Similarly, the synthesis of chiral homoallylic amines can be achieved via the catalytic asymmetric allylation of imines formed from aldehydes. beilstein-journals.org Chiral BINOL-derived phosphoric acids catalyze the addition of allylboronates to the imine, affording the desired chiral amine with excellent enantioselectivity. beilstein-journals.org

The following table summarizes results from the enantioselective addition to benzaldehyde, a model for the reactivity of this compound.

| Reaction Type | Chiral Catalyst/Ligand | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| Diethylzinc Addition | Fructose-derived β-amino alcohol | Et₂Zn | (S)-1-Phenylpropan-1-ol | Up to 96% | mdpi.com |

| Diethylzinc Addition | Monoterpene-based aminodiol | Et₂Zn | 1-Phenylpropan-1-ol | Up to 94% | nih.gov |

| Aziridine Ring Opening | Cu(I) / (S)-BINAP | N-(2,6-dichloro)-benzyl substituted amine | Chiral diamine | 98% | acs.org |

| Allylation of Imine | (R)-3,3'-Ph₂-BINOL | Allylboronate | Chiral homoallylic amine | 90-98% | beilstein-journals.org |

These methodologies highlight how the aldehyde group of this compound can be a gateway to chiral molecules. By selecting the appropriate chiral catalyst and reaction conditions, chemists can precisely control the three-dimensional structure of the final product, which is essential for applications in medicinal chemistry and materials science. researchgate.netsigmaaldrich.com

Emerging Research Trends and Future Prospects for 4 Benzyl Ethyl Amino Benzaldehyde

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 4-(Benzyl(ethyl)amino)benzaldehyde and its derivatives is increasingly benefiting from the adoption of modern manufacturing technologies like flow chemistry and automated synthesis. These approaches offer significant advantages over traditional batch processing, including improved safety, consistency, and throughput.

Continuous flow production has been identified as a viable method for the large-scale synthesis of this compound. This process typically involves pumping separate streams of reactants, such as 4-fluorobenzaldehyde (B137897) and N-ethylbenzylamine with a base, into a heated reactor. The controlled residence time within the reactor allows for precise management of the reaction, leading to high-quality product that can be purified and crystallized in-line. This method not only enhances efficiency but also improves safety by minimizing the volume of hazardous materials handled at any given time.

Automated synthesis platforms, which have proven effective for various complex organic molecules, represent another promising frontier. d-nb.infobeilstein-journals.org These systems automate the repetitive and time-consuming processes of synthesis, such as reagent addition, reaction monitoring, and work-up procedures, thereby increasing reproducibility and freeing up researchers to focus on more complex challenges. d-nb.info While specific automated synthesis protocols for this compound are still emerging, the successful automated synthesis of other versatile intermediates like Garner's aldehyde demonstrates the potential of this technology. d-nb.info The adaptation of such automated platforms could streamline the production of this compound and its analogues for various research and industrial applications.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reactant Handling | Large quantities handled at once | Small quantities handled continuously |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Safety | Higher risk due to large volumes | Inherently safer with smaller volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward by extending run time |

| Product Consistency | Can vary from batch to batch | High consistency and quality |

Exploration of Bio-Inspired Synthetic Pathways

In the quest for more sustainable and efficient chemical manufacturing, researchers are turning to nature for inspiration. Bio-inspired synthetic pathways, which utilize enzymes and mimic biological processes, offer a green alternative to traditional chemical synthesis.